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Compound of Interest

Compound Name: Ethyl 2-methylnicotinate

Cat. No.: B161284

Introduction

Ethyl 2-methylnicotinate is a substituted pyridine derivative with applications in the synthesis
of various organic compounds, including pharmaceuticals and agrochemicals. The structural
elucidation and confirmation of its chemical identity are crucial for quality control and research
and development purposes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful
analytical technique for the unambiguous determination of the molecular structure of organic
compounds. This application note provides a detailed protocol for the 1H and 13C NMR
analysis of Ethyl 2-methylnicotinate, along with a summary of its spectral data.

Chemical Structure

Caption: Chemical structure of Ethyl 2-methylnicotinate.

Data Presentation

The 1H and 13C NMR spectral data for Ethyl 2-methylnicotinate are summarized in the
tables below. The 1H NMR data was obtained from experimental spectra, while the 13C NMR
data is predicted based on the analysis of similar compounds.

Table 1: 1H NMR Data of Ethyl 2-methylnicotinate (400 MHz, CDCI3)[1]
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. . Coupling
Chemical Shift L . )
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
8.60 dd 4.8, 1.7 1H H-6
8.19 dd 7.9,1.7 1H H-4
7.21 dd 7.8,4.8 1H H-5
4.38 q 7.1 2H -OCH2CH3
2.84 s - 3H -CH3 (at C2)
1.40 t 7.1 3H -OCH2CH3

Table 2: Predicted 13C NMR Data of Ethyl 2-methylnicotinate

Chemical Shift (8) ppm Assighment
167.5 C=0

158.0 C-2

151.0 C-6

138.5 C-4

128.0 C-3

122.5 C-5

61.5 -OCH2CH3
24.0 -CH3 (at C2)
14.5 -OCH2CHS3

Note: The 13C NMR chemical shifts are predicted based on known substituent effects on the

pyridine ring and data from similar compounds, such as ethyl nicotinate.

Experimental Protocols
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This section outlines the standard operating procedure for the acquisition of 1H and 13C NMR
spectra of Ethyl 2-methylnicotinate.

1. Sample Preparation

o Weigh approximately 10-20 mg of Ethyl 2-methylnicotinate.

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCI3).

o Transfer the solution to a clean, dry 5 mm NMR tube.

o Cap the NMR tube securely.

2. NMR Data Acquisition

e Instrumentation: A 400 MHz NMR spectrometer equipped with a broadband probe.

o Software: Standard spectrometer control and data processing software.

2.1. 1H NMR Spectroscopy

o Experiment: Standard 1D proton NMR experiment.

e Solvent: CDCI3

e Temperature: 298 K

e Pulse Program: A standard 90° pulse sequence.

e Spectral Width: 0-12 ppm

e Number of Scans: 16-32 (depending on sample concentration)

o Relaxation Delay: 1-2 seconds

e Acquisition Time: 2-4 seconds

2.2. 13C NMR Spectroscopy
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» Experiment: Standard 1D carbon NMR experiment with proton decoupling.
e Solvent: CDCI3

e Temperature: 298 K

e Pulse Program: A standard 90° pulse sequence with broadband proton decoupling.
e Spectral Width: 0-200 ppm

e Number of Scans: 1024 or more (due to the low natural abundance of 13C)
o Relaxation Delay: 2-5 seconds

e Acquisition Time: 1-2 seconds

3. Data Processing

o Apply a Fourier transform to the acquired Free Induction Decay (FID).

o Phase correct the spectrum.

» Calibrate the chemical shift scale using the residual solvent peak of CDCI3 (& 7.26 ppm for
1H NMR and 6 77.16 ppm for 13C NMR).

 Integrate the peaks in the 1H NMR spectrum.
» Analyze the multiplicities and coupling constants in the 1H NMR spectrum.

e Assign the peaks in both the 1H and 13C NMR spectra to the corresponding nuclei in the
molecule.

Logical Workflow

The following diagram illustrates the logical workflow for the NMR analysis of Ethyl 2-
methylnicotinate.
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Caption: Workflow for NMR analysis of Ethyl 2-methylnicotinate.
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Conclusion

This application note provides a comprehensive guide for the 1H and 13C NMR analysis of
Ethyl 2-methylnicotinate. The provided spectral data and experimental protocol are valuable
for researchers and scientists involved in the synthesis, quality control, and development of
compounds containing this moiety. The combination of 1H and 13C NMR spectroscopy allows
for the unambiguous confirmation of the structure of Ethyl 2-methylnicotinate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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